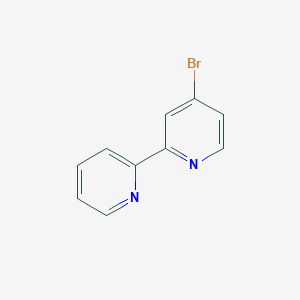

4-Bromo-2,2'-bipyridine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propriétés

IUPAC Name |

4-bromo-2-pyridin-2-ylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7BrN2/c11-8-4-6-13-10(7-8)9-3-1-2-5-12-9/h1-7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SCOXFIBXWCCICG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)C2=NC=CC(=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10477320 | |

| Record name | 4-bromo-2,2'-bipyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10477320 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14162-95-9 | |

| Record name | 4-bromo-2,2'-bipyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10477320 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Bromo-2,2'-bipyridyl | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-Bromo-2,2'-bipyridine: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Bromo-2,2'-bipyridine is a monobrominated derivative of 2,2'-bipyridine (B1663995), a well-known chelating agent in coordination chemistry. The introduction of a bromine atom at the 4-position of one of the pyridine (B92270) rings creates a versatile functional handle for further molecular elaboration, making it a valuable building block in organic synthesis and materials science. This technical guide provides a comprehensive overview of the physical and chemical properties, synthesis, and key applications of this compound, with a focus on its utility for researchers and professionals in drug development and materials science.

Physical and Chemical Properties

This compound is a stable organic compound under standard conditions. Its core physical and chemical properties are summarized in the tables below.

Physical Properties

| Property | Value | Source(s) |

| Molecular Formula | C₁₀H₇BrN₂ | [1] |

| Molecular Weight | 235.08 g/mol | [1] |

| Appearance | White to off-white crystalline solid | [2] |

| Melting Point | 52 °C | [3] |

| Boiling Point | 325.163 °C at 760 mmHg | [3] |

| Density | 1.494 g/cm³ | [3] |

| Flash Point | 150.454 °C | [3] |

| Solubility | Soluble in many organic solvents. | |

| Storage | Store under inert gas (nitrogen or argon) at 2-8°C. |

Chemical Identifiers

| Identifier | Value | Source(s) |

| CAS Number | 14162-95-9 | [1] |

| IUPAC Name | 4-bromo-2-(pyridin-2-yl)pyridine | [1] |

| InChI | 1S/C10H7BrN2/c11-8-4-6-13-10(7-8)9-3-1-2-5-12-9/h1-7H | |

| InChIKey | SCOXFIBXWCCICG-UHFFFAOYSA-N | |

| SMILES | C1=CC=NC(=C1)C2=NC=CC(=C2)Br | [1] |

Spectroscopic Data

Detailed spectroscopic data is crucial for the identification and characterization of this compound.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum of this compound in CDCl₃ shows the following chemical shifts (δ) in ppm: 157.20 (C2), 154.5 (C2'), 149.6 (C6), 149.0 (C6'), 136.8 (C4'), 133.7 (C4), 126.7 (C5), 124.3 (C5'), 124.1 (C3), and 121.2 (C3')[3].

Experimental Protocols

Synthesis of this compound

An improved and simplified synthetic method for this compound starting from 2,2'-bipyridine has been reported.[3] The overall workflow is depicted in the diagram below.

Step-by-step procedure:

-

Oxidation of 2,2'-bipyridine: A solution of 2,2'-bipyridine and m-chloroperbenzoic acid (m-CPBA) in chloroform (B151607) is stirred at 40°C for 24 hours. The resulting mixture is washed with a sodium carbonate solution, and the organic phase is extracted, dried, and evaporated to yield 2,2'-bipyridyl-1-oxide.[3]

-

Nitration of 2,2'-bipyridyl-1-oxide: The product from the previous step is nitrated using fuming nitric acid in concentrated sulfuric acid to produce 4-nitro-2,2'-bipyridyl-1-oxide.[4]

-

Bromination and Deoxygenation: The 4-nitro-2,2'-bipyridyl-1-oxide is dissolved in glacial acetic acid, and acetyl bromide is added, followed by phosphorus tribromide. The solution is heated under reflux for 1 hour. After cooling, the product is isolated by dissolving the residue in water, neutralizing with sodium hydroxide, and extracting with an organic solvent.[3]

Suzuki Cross-Coupling Reaction

This compound is an excellent substrate for Suzuki cross-coupling reactions to form C-C bonds. A general workflow for this reaction is presented below.

General Protocol:

-

To a reaction vessel under an inert atmosphere, add this compound, an arylboronic acid, a palladium catalyst (e.g., Pd(PPh₃)₄), and a base (e.g., potassium carbonate).[5]

-

Add a degassed solvent system (e.g., a mixture of dioxane and water).[5]

-

Heat the reaction mixture with stirring for several hours until the starting material is consumed, as monitored by techniques like TLC or LC-MS.[5]

-

After cooling, perform an aqueous workup and extract the product with a suitable organic solvent.[5]

-

The crude product is then purified, typically by column chromatography.[5]

Chemical Reactivity and Applications

The bromine atom on the this compound ring is the primary site of its chemical reactivity, enabling its use as a versatile precursor in the synthesis of more complex molecules.

Cross-Coupling Reactions

As highlighted, this compound is a key building block in palladium-catalyzed cross-coupling reactions, including Suzuki, Sonogashira, and Stille couplings.[6] These reactions allow for the introduction of a wide variety of substituents at the 4-position, leading to the synthesis of novel bipyridine-based ligands and functional materials.[6]

Coordination Chemistry

The bipyridine moiety of this compound is an excellent chelating ligand for a variety of metal ions. It is frequently used in the synthesis of transition metal complexes, particularly with ruthenium.[7][8] These complexes are of significant interest for their applications in catalysis, photochemistry, and as potential therapeutic agents. For instance, ruthenium(II)-arene complexes with bipyridine ligands have been investigated as potential agents against the aggregation of amyloid-β peptides associated with Alzheimer's disease.[9]

Materials Science

This compound serves as a precursor for the synthesis of functional organic materials. The ability to introduce various functional groups through cross-coupling reactions allows for the tuning of the electronic and photophysical properties of the resulting molecules. This makes it a valuable component in the development of materials for organic light-emitting diodes (OLEDs), solar cells, and sensors.[2][6]

Conclusion

This compound is a highly valuable and versatile building block for chemists in both academic and industrial research. Its well-defined physical and chemical properties, coupled with its reactivity in a range of synthetic transformations, make it an indispensable tool for the construction of complex molecular architectures. The detailed protocols and data presented in this guide are intended to facilitate its effective use in the development of novel ligands, catalysts, functional materials, and potential therapeutic agents.

References

- 1. 4-Bromo-2,2'-bipyridyl | C10H7BrN2 | CID 12087122 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Ruthenium Complexes that Break the Rules: Structural Features Controlling Dual Emission - PMC [pmc.ncbi.nlm.nih.gov]

- 3. tandfonline.com [tandfonline.com]

- 4. researchgate.net [researchgate.net]

- 5. benchchem.com [benchchem.com]

- 6. nbinno.com [nbinno.com]

- 7. ossila.com [ossila.com]

- 8. Bipyridine Ruthenium(II) Complexes with Halogen-Substituted Salicylates: Synthesis, Crystal Structure, and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Ruthenium(II)-Arene Complexes with a 2,2'-Bipyridine Ligand as Anti-Aβ Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 4-Bromo-2,2'-bipyridine

For researchers, chemists, and professionals in drug development, 4-bromo-2,2'-bipyridine is a pivotal heterocyclic building block. Its unique structure, featuring a bipyridine core for metal chelation and a reactive bromine handle, makes it an exceptionally versatile reagent in organic synthesis and materials science. This guide provides a comprehensive overview of its identifiers, properties, synthesis, and applications, with a focus on detailed experimental protocols and the visualization of relevant chemical and biological pathways.

Core Identifiers and Chemical Properties

The fundamental identifiers and physicochemical properties of this compound are summarized below, providing a quick reference for laboratory use.

Table 1: Chemical Identifiers for this compound

| Identifier | Value |

| CAS Number | 14162-95-9[1] |

| Molecular Formula | C₁₀H₇BrN₂[2] |

| IUPAC Name | 4-bromo-2-(pyridin-2-yl)pyridine[2] |

| Synonyms | 4-Bromo-2,2'-bipyridyl[3] |

| PubChem CID | 12087122[2] |

| InChI Key | SCOXFIBXWCCICG-UHFFFAOYSA-N[1] |

| EC Number | 835-805-3 |

| DSSTox Substance ID | DTXSID10477320 |

Table 2: Physicochemical Properties of this compound

| Property | Value |

| Molecular Weight | 235.08 g/mol [2] |

| Appearance | White to off-white solid/crystal[1] |

| Melting Point | 54 °C[4] |

| Boiling Point | 325.2 °C at 760 mmHg |

| Purity | Typically >97%[1][3] |

| Storage Temperature | Inert atmosphere, 2-8 °C[1] |

Synthesis and Experimental Protocols

The synthesis of this compound is a multi-step process that starts from the readily available 2,2'-bipyridine (B1663995). The general synthetic workflow involves N-oxidation, subsequent nitration at the 4-position, and finally, a substitution reaction to introduce the bromine atom.

Caption: Synthetic workflow for this compound.

Detailed Synthesis Protocol

This protocol is adapted from an improved and simplified synthetic method.[4][5]

Step 1: Synthesis of 2,2'-Bipyridyl-1-oxide

-

Dissolve 2,2'-bipyridine (23.2 g, 148.5 mmol) in 250 ml of chloroform (B151607) (CHCl₃) in a round-bottom flask.

-

Add m-chloroperbenzoic acid (m-CPBA) (30.34 g, 148.5 mmol) to the solution.

-

Stir the mixture at 40°C for 24 hours.

-

After the reaction, wash the mixture three times with 150 ml portions of 5% sodium carbonate (Na₂CO₃) solution.

-

Extract the aqueous phase three times with 100 ml portions of CHCl₃.

-

Combine the organic phases, dry over magnesium sulfate (B86663) (MgSO₄), and evaporate the solvent under vacuum.

-

Purify the residue by silica (B1680970) gel column chromatography, using a 1:4 mixture of methanol/ethyl acetate (B1210297) as the eluent, to yield pure 2,2'-bipyridyl-1-oxide.

Step 2: Synthesis of 4-Nitro-2,2'-bipyridyl 1-oxide

-

Cool a mixture of concentrated sulfuric acid (H₂SO₄) (30 ml) and fuming nitric acid (HNO₃) (30 ml) to 0°C in an ice bath.

-

Slowly add 2,2'-bipyridyl-1-oxide (8.6 g, 50 mmol) to the acid mixture while maintaining the temperature at 0°C.

-

After the addition is complete, allow the mixture to warm to room temperature and then heat at 100°C for 3 hours.

-

Cool the reaction mixture and pour it onto crushed ice.

-

Neutralize the solution with concentrated ammonium (B1175870) hydroxide (B78521) until it reaches a pH of 8.

-

Filter the resulting yellow precipitate, wash it with cold water, and dry it to obtain 4-nitro-2,2'-bipyridyl 1-oxide.

Step 3: Synthesis of this compound

-

Dissolve 4-nitro-2,2'-bipyridyl 1-oxide (1.0 g, 4.6 mmol) in 20 ml of glacial acetic acid.

-

While stirring, add acetyl bromide (5 ml). A yellow precipitate should form.

-

Add phosphorus tribromide (5 ml) to the suspension. The precipitate should dissolve after gentle heating to 40°C.

-

Heat the solution under reflux for 1 hour. A new precipitate will form.

-

Cool the mixture to room temperature and decant the solution.

-

Dissolve the remaining residue in water and neutralize with sodium bicarbonate (NaHCO₃).

-

Extract the product with diethyl ether.

-

Dry the organic phase over MgSO₄ and evaporate the solvent.

-

The crude product can be further purified by sublimation to yield pure this compound.[6]

Application in Suzuki Cross-Coupling Reactions

This compound is an excellent substrate for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This reaction allows for the formation of a new carbon-carbon bond, enabling the synthesis of more complex bipyridine derivatives which are valuable as ligands in catalysis or as building blocks for functional materials.[7]

Caption: General workflow for a Suzuki coupling reaction.

General Protocol for Suzuki Coupling

This protocol provides a general methodology for the Suzuki coupling of this compound with an arylboronic acid.[8][9][10]

-

Reaction Setup: In a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), combine this compound (1.0 equiv), the desired arylboronic acid (1.2 equiv), a base such as potassium carbonate (K₂CO₃, 2.0 equiv), and a palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%).

-

Solvent Addition: Add a degassed solvent system, typically a mixture of 1,4-dioxane (B91453) and water (e.g., 4:1 ratio), via syringe.

-

Reaction: Heat the mixture to 80-100°C and stir vigorously overnight. Monitor the reaction progress using thin-layer chromatography (TLC) or LC-MS.

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and then brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the desired 4-aryl-2,2'-bipyridine.

Relevance in Drug Discovery and Signaling Pathways

While this compound itself is primarily a synthetic intermediate, its derivatives have shown significant biological activity. For instance, certain thiazole (B1198619) derivatives synthesized from brominated precursors have been identified as potent inhibitors of Na+/K+-ATPase and the Ras oncogene signaling pathway, which are critical targets in cancer therapy.

The Ras pathway is a central signaling cascade that regulates cell growth, proliferation, and survival.[11][12][13] Mutations that lead to a constitutively active Ras protein are common in many human cancers.[12] Inhibition of this pathway is a major goal in the development of new anticancer drugs. The Na+/K+-ATPase, or sodium-potassium pump, is essential for maintaining cellular ion homeostasis, and its inhibition can trigger apoptotic pathways in cancer cells.[14][][16][17][18]

Caption: Inhibition of the Ras signaling pathway.

This diagram illustrates how growth factor signaling through a receptor tyrosine kinase leads to the activation of Ras. Activated Ras (Ras-GTP) then initiates a phosphorylation cascade through RAF, MEK, and ERK, ultimately leading to changes in gene expression that promote cell proliferation and survival. Derivatives of this compound can inhibit the activity of oncogenic Ras, representing a promising strategy for cancer treatment.

References

- 1. 4-Bromo-2,2' bipyridine | 14162-95-9 [sigmaaldrich.com]

- 2. 4-Bromo-2,2'-bipyridyl | C10H7BrN2 | CID 12087122 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 4-Bromo-2,2'-bipyridyl | 14162-95-9 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 4. tandfonline.com [tandfonline.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. arkat-usa.org [arkat-usa.org]

- 8. benchchem.com [benchchem.com]

- 9. Yoneda Labs [yonedalabs.com]

- 10. Suzuki Coupling [organic-chemistry.org]

- 11. researchgate.net [researchgate.net]

- 12. addgene.org [addgene.org]

- 13. anygenes.com [anygenes.com]

- 14. Inhibition of the Na+/K+-ATPase by cardiac glycosides suppresses expression of the IDO1 immune checkpoint in cancer cells by reducing STAT1 activation - PMC [pmc.ncbi.nlm.nih.gov]

- 16. scbt.com [scbt.com]

- 17. Na/K Pump and Beyond: Na/K-ATPase as a Modulator of Apoptosis and Autophagy | MDPI [mdpi.com]

- 18. Na+/K+-ATPase Revisited: On Its Mechanism of Action, Role in Cancer, and Activity Modulation - PMC [pmc.ncbi.nlm.nih.gov]

Molecular structure and conformation of 4-Bromo-2,2'-bipyridine

An In-depth Technical Guide on the Molecular Structure and Conformation of 4-Bromo-2,2'-bipyridine

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed analysis of the molecular structure and conformation of this compound, a heterocyclic compound of interest in coordination chemistry and materials science. The structural parameters have been determined by single-crystal X-ray diffraction, and the corresponding data is available in the Crystallography Open Database (COD) under the identifier 7029233.

Molecular Structure

The molecular structure of this compound consists of two pyridine (B92270) rings linked by a C-C bond. One of the pyridine rings is substituted with a bromine atom at the 4-position. The presence of the bromine atom and the nitrogen atoms in the pyridine rings influences the electronic properties and coordination behavior of the molecule.

Table 1: Key Bond Lengths for this compound

| Atom 1 | Atom 2 | Bond Length (Å) |

| Br1 | C4 | 1.902 |

| N1 | C1 | 1.338 |

| N1 | C5 | 1.341 |

| N2 | C6 | 1.337 |

| N2 | C10 | 1.345 |

| C1 | C2 | 1.383 |

| C1 | C6 | 1.487 |

| C2 | C3 | 1.380 |

| C3 | C4 | 1.378 |

| C4 | C5 | 1.381 |

| C6 | C7 | 1.385 |

| C7 | C8 | 1.379 |

| C8 | C9 | 1.382 |

| C9 | C10 | 1.377 |

Table 2: Key Bond Angles for this compound

| Atom 1 | Atom 2 | Atom 3 | Bond Angle (°) |

| C1 | N1 | C5 | 117.3 |

| C6 | N2 | C10 | 117.1 |

| N1 | C1 | C2 | 122.3 |

| N1 | C1 | C6 | 115.9 |

| C2 | C1 | C6 | 121.8 |

| C1 | C2 | C3 | 119.0 |

| C2 | C3 | C4 | 119.5 |

| Br1 | C4 | C3 | 119.1 |

| Br1 | C4 | C5 | 119.2 |

| C3 | C4 | C5 | 121.7 |

| N1 | C5 | C4 | 122.2 |

| N2 | C6 | C1 | 116.1 |

| N2 | C6 | C7 | 122.4 |

| C1 | C6 | C7 | 121.5 |

| C6 | C7 | C8 | 119.1 |

| C7 | C8 | C9 | 119.4 |

| C8 | C9 | C10 | 119.2 |

| N2 | C10 | C9 | 122.8 |

Molecular Conformation

The conformation of this compound is characterized by the dihedral angle between the two pyridine rings. This angle determines the overall shape of the molecule and its ability to act as a chelating ligand.

Table 3: Torsion Angle for this compound

| Atom 1 | Atom 2 | Atom 3 | Atom 4 | Dihedral Angle (°) |

| N1 | C1 | C6 | N2 | 178.9 |

The dihedral angle close to 180° indicates that the two pyridine rings are nearly coplanar, adopting a transoid conformation in the solid state. This planarity is a common feature in bipyridine derivatives and is influenced by crystal packing forces.

Experimental Protocol: Single-Crystal X-ray Diffraction

The determination of the molecular structure of this compound was achieved through single-crystal X-ray diffraction. The general workflow for such an experiment is outlined below.

Detailed Methodologies

-

Synthesis and Crystallization: this compound is synthesized through established organic chemistry methods. Single crystals suitable for X-ray diffraction are typically grown by slow evaporation of a saturated solution in an appropriate organic solvent.

-

Data Collection: A suitable single crystal is mounted on a goniometer head of a diffractometer. The crystal is kept at a constant low temperature (e.g., 100 K or 293 K) to minimize thermal vibrations. X-rays of a specific wavelength (e.g., Mo Kα, λ = 0.71073 Å) are directed at the crystal. As the crystal is rotated, a series of diffraction patterns are collected on a detector.

-

Structure Solution and Refinement: The collected diffraction data is processed to yield a set of structure factors. The initial positions of the atoms are determined using direct methods or Patterson methods. The structural model is then refined using full-matrix least-squares on F², which minimizes the difference between the observed and calculated structure factors. All non-hydrogen atoms are typically refined anisotropically. Hydrogen atoms are often placed in calculated positions and refined using a riding model.

Logical Relationship of Structural Parameters

The determined atomic coordinates are used to calculate the bond lengths, bond angles, and dihedral angles, which collectively define the molecule's geometry and conformation.

Spectroscopic Profile of 4-Bromo-2,2'-bipyridine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the compound 4-Bromo-2,2'-bipyridine (CAS No: 14162-95-9). The document collates available Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data into a structured format, offering detailed experimental protocols for data acquisition. This guide is intended to serve as a valuable resource for researchers utilizing this compound in synthetic chemistry, materials science, and drug development.

Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry analyses of this compound.

Table 1: ¹H NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| 8.69 | d | 5.0 | 1H |

| 8.63 | d | 1.8 | 1H |

| 8.49 | d | 5.1 | 1H |

| 8.39 | d | 8.0 | 1H |

| 7.83 | dt | J₁ = 8.0, J₂ = 1.6 | 1H |

| 7.48 | dd | J₁ = 5.1, J₂ = 1.8 | 1H |

| 7.34 | ddd | J₁ = 7.5, J₂ = 4.8, J₃ = 1.6 | 1H |

Note: Data sourced from ChemicalBook.[1]

Table 2: ¹³C NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Assignment |

| Data not available in searched sources. |

Table 3: IR Spectroscopic Data

| Wavenumber (cm⁻¹) | Assignment |

| 1565 | C=C/C=N stretching |

| 1545 | C=C/C=N stretching |

| 1452 | Aromatic ring vibration |

| 1386 | Aromatic ring vibration |

| 1280 | C-H in-plane bending |

| 1066 | C-Br stretching |

| 994 | Ring breathing mode |

| 833 | C-H out-of-plane bending |

| 787 | C-H out-of-plane bending |

| 687 | C-H out-of-plane bending |

Note: Data sourced from ChemicalBook.[1]

Table 4: Mass Spectrometry Data

| m/z | Ion Type | Method |

| 256.9, 258.9 | [M+Na]⁺ | ESI-MS |

Note: Data sourced from ChemicalBook. The two peaks represent the isotopic distribution of Bromine (⁷⁹Br and ⁸¹Br).[1]

Experimental Protocols

Detailed methodologies for the acquisition of the cited spectroscopic data are provided below. These protocols are based on standard laboratory practices and information gathered from various sources.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for the structural elucidation of this compound.

Methodology:

-

Sample Preparation: Approximately 5-10 mg of this compound is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a standard 5 mm NMR tube. Tetramethylsilane (TMS) is used as an internal standard (0 ppm).

-

Instrumentation: Spectra are recorded on a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

¹H NMR Acquisition Parameters:

-

Pulse Sequence: Standard single-pulse sequence.

-

Spectral Width: Typically 12-16 ppm.

-

Number of Scans: 16-64 scans, depending on the sample concentration.

-

Relaxation Delay: 1-5 seconds.

-

-

¹³C NMR Acquisition Parameters:

-

Pulse Sequence: Proton-decoupled pulse sequence.

-

Spectral Width: Typically 0-220 ppm.

-

Number of Scans: 1024 or more scans are typically required due to the low natural abundance of ¹³C.

-

Relaxation Delay: 2-5 seconds.

-

-

Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts are referenced to the internal standard.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in this compound by measuring the absorption of infrared radiation.

Methodology (KBr Pellet Method):

-

Sample Preparation: 1-2 mg of finely ground this compound is intimately mixed with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar and pestle.

-

Pellet Formation: The mixture is transferred to a pellet die and pressed under high pressure (several tons) using a hydraulic press to form a thin, transparent pellet.

-

Instrumentation: The KBr pellet is placed in the sample holder of a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition: The spectrum is recorded over the mid-IR range (typically 4000-400 cm⁻¹). A background spectrum of a pure KBr pellet is recorded and automatically subtracted from the sample spectrum.

-

Data Analysis: The positions of the absorption bands (in cm⁻¹) are identified and correlated with known functional group vibrations.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of this compound.

Methodology (Electrospray Ionization - ESI):

-

Sample Preparation: A dilute solution of this compound is prepared by dissolving a small amount of the compound in a suitable solvent (e.g., methanol, acetonitrile) to a concentration of approximately 1-10 µg/mL.

-

Instrumentation: The sample solution is introduced into an ESI mass spectrometer, often coupled with a liquid chromatography (LC) system.

-

Data Acquisition:

-

Ionization Mode: Positive ion mode is typically used to observe protonated molecules ([M+H]⁺) or other adducts (e.g., [M+Na]⁺).

-

Mass Range: The instrument is set to scan a mass-to-charge (m/z) range that includes the expected molecular weight of the compound (235.08 g/mol ).

-

Fragmentation (MS/MS): To obtain structural information, the molecular ion can be selected and subjected to collision-induced dissociation (CID) to generate a fragmentation spectrum.

-

-

Data Analysis: The resulting mass spectrum is analyzed to identify the molecular ion peak and interpret the fragmentation pattern to confirm the structure of the compound.

Visualized Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of an organic compound like this compound.

Caption: Workflow for the spectroscopic characterization of this compound.

References

An In-Depth Technical Guide to the Discovery and Historical Synthesis of 4-Bromo-2,2'-bipyridine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery and historical synthesis of 4-bromo-2,2'-bipyridine, a key building block in coordination chemistry, materials science, and pharmaceutical development. This document details the evolution of its synthesis from early methods to more refined contemporary procedures, presenting quantitative data, detailed experimental protocols, and visual representations of the synthetic pathways.

Introduction

This compound is a versatile heterocyclic compound widely utilized as a ligand in the synthesis of metal complexes for applications ranging from catalysis to light-emitting diodes. The presence of a bromine atom at the 4-position offers a reactive site for further functionalization through various cross-coupling reactions, enabling the synthesis of a diverse array of substituted bipyridine ligands with tailored electronic and steric properties. This guide traces the historical development of the synthesis of this important molecule, providing researchers with a thorough understanding of its chemical lineage.

Historical Perspective and Discovery

The synthesis of bromo-substituted 2,2'-bipyridines dates back to the late 1930s. In 1938, Burstall reported the preparation of 6-bromo- and 6,6'-dibromo-2,2'-bipyridine through the vapor-phase bromination of 2,2'-bipyridine (B1663995) at high temperatures.[1] While this early work did not specifically describe the synthesis of this compound, it laid the groundwork for the halogenation of the bipyridine core.

The most widely adopted and historically significant route to this compound is a multi-step synthesis starting from the parent heterocycle, 2,2'-bipyridine. This classical approach, refined over the years, involves a three-step sequence: N-oxidation, nitration, and subsequent nucleophilic substitution of the nitro group with a bromide ion. This method has become the benchmark for the preparation of this compound due to its reliability and relatively high yields.

Key Synthetic Methodologies

The synthesis of this compound has evolved, with significant improvements in yield and purity. The following sections detail the predominant synthetic strategies.

The Classical Three-Step Synthesis from 2,2'-Bipyridine

This foundational method remains a cornerstone for the laboratory-scale production of this compound. The overall transformation is depicted in the following workflow:

Caption: Classical three-step synthesis of this compound.

Step 1: Synthesis of 2,2'-Bipyridine-N-oxide [2][3]

-

To a solution of 2,2'-bipyridine (1 equivalent) in a suitable solvent such as trifluoroacetic acid (TFA) or chloroform, an oxidizing agent is added. Common oxidizing agents include hydrogen peroxide (H₂O₂) in TFA or meta-chloroperoxybenzoic acid (m-CPBA) in chloroform.

-

The reaction mixture is stirred at a controlled temperature (e.g., 0 °C to room temperature) for a specified period, typically several hours, until the reaction is complete as monitored by thin-layer chromatography (TLC).

-

The reaction is quenched, and the product is extracted with an organic solvent. The organic layer is washed, dried, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography or recrystallization to yield pure 2,2'-bipyridine-N-oxide.

Step 2: Synthesis of 4-Nitro-2,2'-bipyridine-N-oxide [2][3]

-

2,2'-Bipyridine-N-oxide (1 equivalent) is added to a nitrating mixture, typically a solution of potassium nitrate (B79036) (KNO₃) in concentrated sulfuric acid (H₂SO₄).

-

The reaction is carried out at a controlled temperature, often starting at low temperatures and gradually warming to room temperature or slightly above.

-

The reaction progress is monitored by TLC. Upon completion, the reaction mixture is carefully poured onto ice, and the resulting precipitate is collected by filtration.

-

The solid is washed with water and dried to give 4-nitro-2,2'-bipyridine-N-oxide.

Step 3: Synthesis of this compound [2][4]

-

4-Nitro-2,2'-bipyridine-N-oxide (1 equivalent) is treated with a brominating agent. A common and effective method involves the use of acetyl bromide (AcBr) and phosphorus tribromide (PBr₃) in a solvent like glacial acetic acid.

-

The reaction mixture is heated to reflux for a period of time, and the progress is monitored by TLC.

-

After completion, the mixture is cooled, and the product is isolated by pouring the reaction mixture into water and neutralizing with a base.

-

The crude product is extracted with an organic solvent, and the organic layer is washed, dried, and concentrated.

-

Purification is typically achieved by column chromatography or sublimation to afford pure this compound.

Quantitative Data for the Classical Synthesis

The following table summarizes representative yields and physical properties for the intermediates and the final product in the classical three-step synthesis.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Yield (%) | Melting Point (°C) | Reference(s) |

| 2,2'-Bipyridine-N-oxide | C₁₀H₈N₂O | 172.18 | 67-85 | 59-60 | [3][4] |

| 4-Nitro-2,2'-bipyridine-N-oxide | C₁₀H₇N₃O₃ | 217.18 | 67 | 183-184 | [3] |

| This compound | C₁₀H₇BrN₂ | 235.08 | 61-92 | 51-53 | [3][4] |

Alternative and Modern Synthetic Approaches

While the classical three-step synthesis is robust, other methods have been explored, particularly for the synthesis of substituted bipyridines. Palladium-catalyzed cross-coupling reactions, such as Suzuki and Stille couplings, have become powerful tools for the synthesis of functionalized bipyridines.[5] These methods typically involve the coupling of a bromo-substituted pyridine (B92270) with a pyridyl boronic acid or stannane (B1208499) derivative. While not a direct historical route to this compound itself, these modern techniques are crucial for its subsequent use in the synthesis of more complex molecules.

Caption: General scheme for the functionalization of this compound.

Conclusion

The synthesis of this compound has a rich history, evolving from early explorations of bipyridine halogenation to a well-established and reliable multi-step procedure. The classical three-step synthesis from 2,2'-bipyridine remains a fundamental and widely practiced method in both academic and industrial research. The availability of this key intermediate has been instrumental in the development of a vast range of functional molecules with significant applications in various fields of chemistry and materials science. This guide provides a solid foundation for researchers and professionals working with this important class of compounds.

References

Theoretical Insights into the Electronic Properties of 4-Bromo-2,2'-bipyridine: A Technical Guide

Abstract: 4-Bromo-2,2'-bipyridine is a crucial heterocyclic building block in the synthesis of functional ligands for coordination chemistry, catalysis, and materials science. The introduction of a bromine atom, an electron-withdrawing group, significantly modulates the electronic landscape of the bipyridine core, influencing the properties of its subsequent metal complexes. This technical guide provides a comprehensive overview of the theoretical and computational approaches used to elucidate the electronic structure, frontier molecular orbitals, and reactivity of this compound. It details the standard computational protocols based on Density Functional Theory (DFT) and presents representative data to guide researchers and professionals in drug development and materials design.

Introduction

This compound, a derivative of the ubiquitous chelating agent 2,2'-bipyridine (B1663995), serves as a versatile precursor for creating more complex molecular architectures. The strategic placement of a bromine atom at the 4-position provides a reactive handle for cross-coupling reactions while simultaneously influencing the molecule's electronic properties through inductive and resonance effects. Understanding these electronic modifications is paramount for designing ligands with tailored photophysical and electrochemical characteristics.

Computational chemistry, particularly Density Functional Theory (DFT), offers a powerful and cost-effective means to investigate these properties at the atomic level.[1] By calculating and analyzing molecular orbitals and other electronic descriptors, researchers can predict reactivity, stability, and spectroscopic behavior, thereby accelerating the design and discovery of novel functional molecules.[2]

Computational Protocols and Methodologies

The theoretical investigation of this compound's electronic properties relies on established quantum chemical methods. The protocols outlined below represent a standard workflow for obtaining reliable computational data.

2.1. Geometry Optimization

The first step in any computational analysis is to determine the molecule's most stable three-dimensional structure (i.e., its ground-state geometry). This is achieved through geometry optimization calculations.

-

Method: Density Functional Theory (DFT) is the most common and effective method.

-

Functional: The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is widely used for its balance of accuracy and computational cost.[1][3]

-

Basis Set: A Pople-style basis set, such as 6-311++G(d,p), is typically employed to provide a flexible description of the electron distribution.[4]

-

Verification: To confirm that the optimized structure corresponds to a true energy minimum on the potential energy surface, frequency calculations are performed. The absence of imaginary frequencies indicates a stable structure.

2.2. Electronic Property Calculations

Once the optimized geometry is obtained, a variety of electronic properties can be calculated to understand the molecule's behavior.

-

Frontier Molecular Orbitals (HOMO/LUMO): The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are calculated. The energy difference between them, the HOMO-LUMO gap, is a critical indicator of chemical reactivity and kinetic stability.[5]

-

Molecular Electrostatic Potential (MEP): An MEP map is generated to visualize the charge distribution and predict sites for electrophilic and nucleophilic attack.

-

Natural Bond Orbital (NBO) Analysis: NBO analysis is used to study charge transfer and delocalization of charge resulting from intramolecular interactions.[4]

-

Excited States (TD-DFT): To predict the electronic absorption spectrum (UV-Vis), Time-Dependent DFT (TD-DFT) calculations are performed. This provides information on the energies and nature of electronic transitions.[3]

Theoretical Electronic Properties

The introduction of a bromine atom, an electron-withdrawing substituent, is expected to lower the energy levels of both the HOMO and LUMO compared to the parent 2,2'-bipyridine molecule.[6] This modulation of the frontier orbitals directly impacts the molecule's reactivity and its properties as a ligand.

3.1. Frontier Molecular Orbitals and Reactivity Descriptors

The HOMO and LUMO are the key orbitals involved in chemical reactions. The HOMO energy is related to the ionization potential (electron-donating ability), while the LUMO energy is related to the electron affinity (electron-accepting ability).[7] A smaller HOMO-LUMO gap generally implies higher chemical reactivity and lower kinetic stability.[2]

The energies of these frontier orbitals allow for the calculation of global reactivity descriptors, which provide quantitative measures of a molecule's stability and reactivity.

| Parameter | Formula | Description |

| HOMO Energy | EHOMO | Represents the electron-donating capacity. |

| LUMO Energy | ELUMO | Represents the electron-accepting capacity. |

| Energy Gap (ΔE) | ELUMO - EHOMO | A key indicator of chemical reactivity and stability. A small gap suggests higher polarizability.[2] |

| Ionization Potential (I) | -EHOMO | The energy required to remove an electron. |

| Electron Affinity (A) | -ELUMO | The energy released when an electron is added. |

| Electronegativity (χ) | -(EHOMO + ELUMO)/2 | Measures the tendency of the molecule to attract electrons. |

| Chemical Hardness (η) | (ELUMO - EHOMO)/2 | Measures the resistance to change in electron distribution. Hard molecules have a large energy gap.[7] |

| Chemical Softness (S) | 1 / (2η) | The reciprocal of hardness; soft molecules are more reactive.[7] |

| Electrophilicity Index (ω) | χ² / (2η) | A measure of the energy lowering upon accepting electrons. |

Table 1: Global Reactivity Descriptors Derived from Frontier Orbitals.

3.2. Illustrative Quantitative Data

While specific published DFT data for this compound is scarce, the following table presents typical, illustrative values based on calculations of similar bipyridine derivatives. These values are calculated at the B3LYP/6-311++G(d,p) level of theory and serve as a reliable estimate for guiding experimental work.

| Property | Illustrative Calculated Value | Unit |

| HOMO Energy | -6.8 to -7.2 | eV |

| LUMO Energy | -1.0 to -1.4 | eV |

| HOMO-LUMO Gap (ΔE) | 5.6 to 6.0 | eV |

| Ionization Potential (I) | 6.8 to 7.2 | eV |

| Electron Affinity (A) | 1.0 to 1.4 | eV |

| Chemical Hardness (η) | 2.8 to 3.0 | eV |

| Electronegativity (χ) | 3.9 to 4.3 | eV |

Table 2: Calculated Electronic Properties of this compound (Illustrative). Note: These values are representative and can be influenced by the specific computational method, basis set, and solvent models used.

Visualizations

4.1. Computational Workflow

The process for the theoretical analysis of this compound follows a systematic workflow, ensuring a comprehensive investigation of the molecule's properties.

Caption: Generalized workflow for the computational analysis of this compound.

4.2. Structure-Property Relationship

The chemical modification of the bipyridine scaffold directly influences its electronic characteristics. The electron-withdrawing nature of the bromine substituent is a key determinant of the resulting properties.

Caption: Logical diagram of structure-property relationships in this compound.

Conclusion

Theoretical studies based on Density Functional Theory provide indispensable insights into the electronic properties of this compound. The presence of the bromine substituent significantly lowers the frontier molecular orbital energies, thereby tuning the molecule's reactivity and its potential as a ligand in functional materials and complexes. The computational protocols and illustrative data presented in this guide offer a robust framework for researchers engaged in the rational design of bipyridine-based molecules for applications in drug development, catalysis, and optoelectronics.

References

- 1. DFT Studies on Molecular Structure, Thermodynamics Parameters, HOMO-LUMO and Spectral Analysis of Pharmaceuticals Compound Quinoline (Benzo[b]Pyridine) [scirp.org]

- 2. A Theoretical Study on the Medicinal Properties and Eletronic Structures of Platinum(IV) Anticancer Agents With Cl Substituents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ri.conicet.gov.ar [ri.conicet.gov.ar]

- 4. tis.wu.ac.th [tis.wu.ac.th]

- 5. learn.schrodinger.com [learn.schrodinger.com]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. passer.garmian.edu.krd [passer.garmian.edu.krd]

Solubility of 4-Bromo-2,2'-bipyridine in Common Organic Solvents: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 4-Bromo-2,2'-bipyridine. Due to the limited availability of specific quantitative solubility data in peer-reviewed literature, this document focuses on presenting an expected qualitative solubility profile based on the compound's structure and the known properties of analogous bipyridine derivatives.

Furthermore, this guide furnishes a detailed, adaptable experimental protocol for the precise determination of the thermodynamic solubility of this compound. The methodologies provided are based on the industry-standard "shake-flask" method, enabling researchers to generate accurate and reliable solubility data essential for applications in organic synthesis, medicinal chemistry, and materials science.

Expected Qualitative Solubility Profile

The solubility of a compound is primarily governed by its molecular structure, including its polarity and capacity for intermolecular interactions such as hydrogen bonding. This compound is a heterocyclic aromatic compound. The bipyridine core, with its two nitrogen atoms, imparts a degree of polarity and allows for potential hydrogen bonding with protic solvents. The bromine substituent increases the molecule's molar mass and lipophilicity, which can influence its solubility in non-polar solvents.

Bipyridines are generally characterized as solids that are soluble in many organic solvents and only slightly soluble in water.[1] For instance, the parent compound, 2,2'-bipyridine, exhibits moderate solubility in polar solvents like methanol (B129727) and is less soluble in non-polar solvents such as hexane.[2] Conversely, derivatives like 4,4'-dicarboxy-2,2'-bipyridine are known to be soluble in polar aprotic solvents such as DMSO and DMF.[3]

Based on these characteristics, the following table summarizes the expected qualitative solubility of this compound in a range of common laboratory solvents. It is critical to note that these are predictions; experimental verification is required for precise quantitative assessment.

Table 1: Expected Qualitative Solubility of this compound

| Solvent Class | Solvent | Expected Solubility | Rationale |

| Polar Protic | Methanol | Soluble | The nitrogen atoms of the bipyridine ring can act as hydrogen bond acceptors, promoting interaction with protic solvents. |

| Ethanol (B145695) | Soluble | Similar to methanol, ethanol is expected to be a good solvent. | |

| Isopropanol | Moderately Soluble | Solubility may be slightly lower than in methanol or ethanol due to the increased steric hindrance and lower polarity of isopropanol. | |

| Polar Aprotic | Acetone | Soluble | Acetone's polarity is suitable for dissolving polar organic molecules. |

| Acetonitrile | Soluble | Acetonitrile is a common solvent for a wide range of organic compounds. | |

| Dichloromethane (DCM) | Very Soluble | The compound's aromatic nature and the presence of bromine are well-matched with the properties of chlorinated solvents. | |

| Chloroform (B151607) | Very Soluble | Similar to DCM, chloroform is an excellent solvent for many nitrogen-containing heterocycles. A synthesis procedure for a related compound uses chloroform as the solvent.[4] | |

| Dimethylformamide (DMF) | Very Soluble | DMF is a powerful polar aprotic solvent capable of dissolving a wide array of organic solids. Bipyridine derivatives often show high solubility in DMF.[3] | |

| Dimethyl Sulfoxide (DMSO) | Very Soluble | Like DMF, DMSO is a highly effective solvent for many organic compounds, including bipyridine derivatives.[2][3] | |

| Non-Polar | Ethyl Acetate | Moderately Soluble | Offers a balance of polarity and is often used in chromatography for bipyridine derivatives, suggesting moderate solubility. |

| Toluene (B28343) | Moderately Soluble | The aromatic nature of toluene can interact favorably with the bipyridine ring system through π-π stacking. | |

| Hexanes | Sparingly Soluble | As a non-polar aliphatic solvent, hexanes are generally poor solvents for polar compounds like bipyridines.[2] |

Experimental Protocol: Thermodynamic Solubility Determination via the Shake-Flask Method

The shake-flask method is widely regarded as the "gold standard" for determining the thermodynamic (or equilibrium) solubility of a compound.[5][6] It involves agitating an excess amount of the solid compound in the solvent of interest for a sufficient period to allow the system to reach equilibrium. The resulting saturated solution is then separated from the excess solid, and the concentration of the dissolved solute is quantified.

2.1. Materials and Equipment

-

This compound (solid)

-

Selected organic solvents (analytical grade or higher)

-

Analytical balance (±0.1 mg precision)

-

Glass vials with screw caps (B75204) (e.g., 4 mL or 8 mL)

-

Orbital shaker or thermomixer with temperature control

-

Centrifuge

-

Syringes and syringe filters (e.g., 0.22 µm PTFE for organic solvents)

-

Volumetric flasks and pipettes for dilutions

-

Analytical instrument for quantification (e.g., UV-Vis Spectrophotometer or High-Performance Liquid Chromatography (HPLC) system)

2.2. Detailed Procedure

-

Preparation: Add a precisely weighed amount of this compound to a glass vial. The amount should be in clear excess of its expected solubility to ensure a saturated solution is formed.[5] As a starting point, 5-10 mg of the compound can be used.

-

Solvent Addition: Add a known volume (e.g., 2.0 mL) of the desired organic solvent to the vial.

-

Equilibration: Securely cap the vial and place it on an orbital shaker or in a thermomixer. Agitate the suspension at a constant temperature (e.g., 25 °C) for an extended period, typically 24 to 72 hours, to ensure that equilibrium is reached.[7] The agitation should be vigorous enough to keep the solid suspended.

-

Phase Separation: After the equilibration period, allow the vials to stand undisturbed at the same constant temperature for at least one hour to let the excess solid settle.[5] To ensure complete removal of undissolved solids, centrifuge the vials at high speed (e.g., 10,000 rpm for 10 minutes).

-

Sample Collection: Carefully withdraw an aliquot of the clear supernatant using a syringe. Immediately pass the solution through a syringe filter into a clean vial. This step is crucial to remove any remaining microscopic solid particles.

-

Dilution: Accurately dilute the filtered saturated solution with the same solvent to a concentration that falls within the linear range of the analytical instrument. A series of dilutions may be necessary.

-

Quantification: Analyze the concentration of the diluted solution using a pre-calibrated analytical method (e.g., UV-Vis spectroscopy or HPLC).

-

For UV-Vis: A calibration curve of absorbance versus known concentrations of this compound in the specific solvent must be prepared beforehand.

-

For HPLC: A calibration curve of peak area versus known concentrations is required.

-

-

Calculation: Calculate the solubility (S) using the following formula:

-

S = C_diluted × Dilution_Factor

-

Where C_diluted is the concentration measured by the instrument and Dilution_Factor is the ratio of the final volume to the initial volume of the saturated solution used for dilution.

-

Solubility is typically expressed in units of mg/mL, g/L, or mol/L.

Visualization of Experimental Workflow

The following diagram illustrates the key steps of the shake-flask method for determining the solubility of this compound.

Caption: Workflow for Shake-Flask Solubility Determination.

References

A Technical Guide to the Thermogravimetric Analysis of 4-Bromo-2,2'-bipyridine Stability

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the application of Thermogravimetric Analysis (TGA) for assessing the thermal stability of 4-Bromo-2,2'-bipyridine. This compound and its derivatives are of significant interest in coordination chemistry, materials science, and pharmaceutical development due to their role as ligands in the formation of metal complexes. Understanding the thermal stability of this building block is crucial for defining its processing parameters, storage conditions, and limitations in high-temperature applications.

Introduction to Thermogravimetric Analysis

Thermogravimetric Analysis (TGA) is a fundamental thermal analysis technique used to measure the change in mass of a sample as a function of temperature or time in a controlled atmosphere. The resulting data provides valuable information about the physical and chemical phenomena of a material, including thermal stability, decomposition, and the presence of volatile components. For a compound like this compound, TGA can precisely determine the temperature at which it begins to degrade, the kinetics of its decomposition, and the mass of any residual material.

Experimental Protocol for TGA of this compound

A standardized experimental procedure is critical for obtaining reproducible and comparable TGA data. The following protocol outlines the key steps for the thermogravimetric analysis of this compound.

Instrumentation: A calibrated thermogravimetric analyzer is required.

Sample Preparation:

-

Ensure the this compound sample is pure and has been dried to remove any residual solvent. This can be achieved by drying in a vacuum oven at a temperature below its melting point.

-

Accurately weigh approximately 5-10 mg of the sample into a clean, inert TGA pan (e.g., alumina (B75360) or platinum). An even distribution of the sample at the bottom of the pan is recommended.

Experimental Conditions:

-

Atmosphere: High-purity nitrogen gas is typically used to create an inert environment, preventing oxidative decomposition. A standard flow rate is 20-50 mL/min.

-

Temperature Program:

-

Equilibrate the sample at a starting temperature of 30 °C.

-

Ramp the temperature from 30 °C to 600 °C at a constant heating rate of 10 °C/min. This heating rate is a common standard that provides a good balance between resolution and experimental time.

-

-

Data Acquisition: Continuously record the sample mass as a function of temperature.

Data Analysis:

-

Plot the percentage of initial mass remaining on the y-axis against the temperature on the x-axis to generate the TGA curve.

-

Calculate the first derivative of the TGA curve (DTG curve), which plots the rate of mass loss versus temperature. The peaks in the DTG curve indicate the temperatures of maximum decomposition rates.

-

Determine the onset temperature of decomposition (Tonset), which is often calculated by the intersection of the tangent to the baseline and the tangent to the steepest part of the mass loss curve.

-

Identify the temperatures at which 5% (Td5%) and 10% (Td10%) mass loss occurs, as these are common indicators of initial decomposition.

-

Note the percentage of residual mass at the end of the experiment.

Data Presentation: Thermal Decomposition of this compound

The following table summarizes hypothetical, yet representative, quantitative data obtained from the TGA of this compound under a nitrogen atmosphere.

| Parameter | Value | Unit | Description |

| Onset Decomposition Temperature (Tonset) | 285 | °C | The temperature at which significant decomposition begins. |

| Temperature at 5% Mass Loss (Td5%) | 295 | °C | Indicates the initial stage of thermal degradation. |

| Temperature at 10% Mass Loss (Td10%) | 310 | °C | A further quantitative measure of early decomposition. |

| Peak Decomposition Temperature (Tpeak) | 325 | °C | The temperature of the maximum rate of mass loss from the DTG curve. |

| Final Decomposition Temperature (Tfinal) | 380 | °C | The temperature at which the primary decomposition step is complete. |

| Residual Mass at 600 °C | < 1 | % | The percentage of mass remaining at the end of the analysis. |

Visualization of Experimental Workflow

The logical flow of a thermogravimetric analysis experiment can be visualized to provide a clear understanding of the process from sample preparation to data interpretation.

Interpretation of Results and Conclusion

The thermogravimetric analysis of this compound reveals its thermal stability profile in an inert atmosphere. The onset of decomposition provides a critical upper-temperature limit for its handling and application. The single, well-defined mass loss step observed in the TGA curve suggests a clean decomposition process. The low residual mass at high temperatures indicates that the compound volatilizes or decomposes into gaseous products with minimal char formation.

This in-depth guide provides the necessary framework for researchers and professionals to conduct and interpret the thermogravimetric analysis of this compound. The presented experimental protocol and data structure offer a standardized approach to assessing its thermal stability, ensuring reliable and comparable results that are essential for its application in drug development and materials science.

4-Bromo-2,2'-bipyridine safety, handling, and storage guidelines

An In-Depth Technical Guide to the Safety, Handling, and Storage of 4-Bromo-2,2'-bipyridine

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety, handling, and storage information for this compound (CAS No. 14162-95-9). The information is intended to support laboratory safety protocols and to ensure the responsible use of this compound in research and development settings.

Chemical Identification and Physical Properties

This compound is a brominated heterocyclic compound commonly used as a building block in organic synthesis, particularly in the preparation of functionalized bipyridine ligands for metal complexes.[1]

| Property | Value | Source |

| CAS Number | 14162-95-9 | [2][3] |

| Molecular Formula | C₁₀H₇BrN₂ | [3] |

| Molecular Weight | 235.08 g/mol | [3] |

| Appearance | Solid | [4] |

| Boiling Point | 325.2°C at 760 mmHg | [2] |

| Flash Point | 150.5°C | [2] |

| Density | 1.493 g/cm³ | [2] |

| Vapor Pressure | 0 mmHg at 25°C | [2] |

Hazard Identification and GHS Classification

This compound is classified as a hazardous substance. The following table summarizes its GHS classification.

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed |

| Acute Toxicity, Dermal | Category 4 | H312: Harmful in contact with skin |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |

| Serious Eye Damage/Eye Irritation | Category 2 | H319: Causes serious eye irritation |

(Source:[5])

-

GHS07 (Exclamation Mark)

Toxicological Information

While specific studies on this compound are lacking, research on various 2,2'-bipyridine (B1663995) derivatives has been conducted to assess their biological activity, including cytotoxicity against cancer cell lines.[6][7][8] These studies, however, are focused on therapeutic potential rather than providing standardized toxicological endpoints for safety assessment.

Experimental Protocols for Hazard Assessment

In the absence of specific toxicological studies for this compound, this section details the standard methodologies that would be employed to determine its skin and eye irritation potential, as per the Organization for Economic Co-operation and Development (OECD) guidelines. These protocols are crucial for any comprehensive safety evaluation of a chemical substance.

Skin Irritation Testing (OECD Guideline 439)

The In Vitro Skin Irritation: Reconstructed Human Epidermis (RhE) Test Method is a validated alternative to traditional animal testing for assessing skin irritation.[2][5][9]

Principle: The test chemical is applied topically to a three-dimensional RhE model, which mimics the upper layers of human skin.[2][5] The irritancy of the chemical is determined by its effect on cell viability, which is measured using a cell viability assay (e.g., MTT assay).[5][9] A significant reduction in cell viability indicates that the substance is an irritant.[9]

Methodology Outline:

-

RhE Model Preparation: A commercially available RhE tissue model is used, which consists of human-derived epidermal keratinocytes cultured to form a multi-layered, differentiated model of the human epidermis.[2][5]

-

Test Chemical Application: The test chemical (solid or liquid) is applied directly to the surface of the RhE tissue.

-

Exposure and Incubation: The tissue is exposed to the test chemical for a defined period (e.g., up to 4 hours), followed by an incubation period.[2]

-

Cell Viability Assessment: After incubation, the cell viability is determined. The most common method is the MTT assay, where the mitochondrial activity of the cells converts the MTT reagent into a colored formazan (B1609692) product, which is then quantified spectrophotometrically.[5]

-

Data Interpretation: The cell viability of the treated tissue is compared to that of a negative control. If the cell viability is reduced below a certain threshold (typically ≤ 50%), the chemical is classified as a skin irritant (UN GHS Category 2).[9]

Eye Irritation Testing (OECD Guideline 492)

The Reconstructed human Cornea-like Epithelium (RhCE) test method is an in vitro method for identifying chemicals that do not require classification for eye irritation or serious eye damage.[4]

Principle: This test uses a three-dimensional RhCE model that mimics the human corneal epithelium.[10][11] The test chemical is applied to the surface of the tissue, and its potential to cause eye irritation is assessed by measuring its effect on cell viability.[12]

Methodology Outline:

-

RhCE Model Preparation: A commercially available RhCE tissue model is used.[10][13]

-

Test Chemical Application: The test substance is applied topically to the RhCE tissue.[11]

-

Exposure and Incubation: The tissues are exposed for a specific duration, which can vary for liquid and solid substances.[13]

-

Cell Viability Assessment: Following exposure and a post-exposure incubation period, cell viability is measured, typically using the MTT assay.[11]

-

Data Interpretation: If the mean cell viability is greater than 60%, the chemical is considered a non-irritant (UN GHS No Category).[13] Further testing may be required to distinguish between substances that cause serious eye damage (Category 1) and those that cause eye irritation (Category 2).[13]

Safe Handling and Personal Protective Equipment (PPE)

Adherence to proper handling procedures is essential to minimize exposure and ensure laboratory safety.

Engineering Controls

-

Work in a well-ventilated area.[2]

-

Use a properly functioning laboratory chemical fume hood for all manipulations of this compound.

Personal Protective Equipment (PPE)

-

Eye/Face Protection: Wear chemical safety goggles or a face shield.[2]

-

Skin Protection:

-

Wear a lab coat.

-

Use chemically resistant gloves (e.g., nitrile rubber).

-

-

Respiratory Protection: If working outside of a fume hood or if dust is generated, use a NIOSH-approved respirator with an appropriate cartridge.

Hygiene Measures

-

Wash hands thoroughly after handling.[2]

-

Do not eat, drink, or smoke in the laboratory.

-

Remove contaminated clothing and wash it before reuse.[2]

Storage and Incompatibility

Proper storage is crucial to maintain the integrity of the compound and to prevent hazardous reactions.

Storage Conditions

-

Store in a tightly closed container.[2]

-

Keep in a cool, dry, and well-ventilated place.[2]

-

Some suppliers recommend storage under an inert atmosphere at 2-8°C.[4]

-

Protect from light and moisture.

Incompatible Materials

-

Strong oxidizing agents: Avoid contact with strong oxidizers as this may lead to a vigorous reaction.

-

Strong acids and bases: While not explicitly stated in all SDSs, it is prudent to avoid contact with strong acids and bases.

Accidental Release and Emergency Procedures

Spills

-

Evacuate the area.

-

Wear appropriate PPE as described in Section 5.2.

-

For solid spills, avoid generating dust. Carefully sweep or scoop up the material and place it into a sealed container for disposal.

-

Ventilate the area and wash the spill site after material pickup is complete.

Fire Fighting Measures

-

Suitable Extinguishing Media: Use a dry chemical, carbon dioxide (CO₂), water spray, or alcohol-resistant foam.

-

Hazardous Combustion Products: Thermal decomposition may produce toxic fumes, including nitrogen oxides (NOx) and hydrogen bromide (HBr).

-

Firefighter Protection: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.

First Aid Measures

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention.[2]

-

Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. Get medical attention if irritation develops.[2]

-

Inhalation: Remove the victim to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical attention.

-

Ingestion: Do not induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Get medical attention.

Disposal Considerations

Dispose of this compound and any contaminated materials in accordance with all applicable federal, state, and local environmental regulations. Contact a licensed professional waste disposal service to dispose of this material.[14]

Logical Workflow for Handling and Storage

The following diagram illustrates the key decision points and procedures for the safe handling and storage of this compound.

Caption: Logical workflow for the safe handling and storage of this compound.

This guide is intended for informational purposes only and does not supersede any institutional or regulatory safety protocols. Always consult the most current Safety Data Sheet (SDS) for this compound and your institution's safety guidelines before handling this chemical.

References

- 1. This compound | 14162-95-9 | Benchchem [benchchem.com]

- 2. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 3. 4-Bromo-2,2'-bipyridyl | C10H7BrN2 | CID 12087122 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. oecd.org [oecd.org]

- 5. nucro-technics.com [nucro-technics.com]

- 6. 2,2’- Bipyridine Derivatives Exert Anticancer Effects by Inducing Apoptosis in Hepatocellular Carcinoma (HepG2) Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Frontiers | Comprehensive safety and toxicity analysis of 2,2’-Bipyridine derivatives in combating MRSA biofilm formation and persistence [frontiersin.org]

- 9. senzagen.com [senzagen.com]

- 10. catalog.labcorp.com [catalog.labcorp.com]

- 11. Study Design of In Vitro Eye Irritation EpiOcular (OECD 492) Study Design - Tox Lab [toxlab.co]

- 12. EpiOcular Eye Irritation Test (OECD TG 492) | Mattek Corporation [mattek.com]

- 13. tecolab-global.com [tecolab-global.com]

- 14. jubilantingrevia.com [jubilantingrevia.com]

Methodological & Application

Synthesis of 4-Bromo-2,2'-bipyridine from 2,2'-bipyridine: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the synthesis of 4-Bromo-2,2'-bipyridine, a key building block in the development of functional materials and pharmaceutical compounds. The synthesis is a multi-step process commencing from the readily available 2,2'-bipyridine (B1663995).

Introduction

This compound is a versatile intermediate used in cross-coupling reactions to introduce the bipyridyl moiety into larger molecular architectures. Its synthesis from 2,2'-bipyridine involves a sequence of oxidation, nitration, bromination, and deoxygenation steps. The following protocol is based on established and improved synthetic methods to ensure a reliable and efficient outcome.

Quantitative Data Summary

The following table summarizes the typical yields and physical properties for each step of the synthesis.

| Step | Intermediate/Product | Molecular Weight ( g/mol ) | Typical Yield (%) | Melting Point (°C) |

| 1 | 2,2'-Bipyridyl-1-oxide | 172.18 | 67-85 | 54-60 |

| 2 | 4-Nitro-2,2'-bipyridine-N-oxide | 217.17 | 67 | 181-184 |

| 3 | This compound-N-oxide | 251.08 | 86 | 66-67 |

| 4 | This compound | 235.08 | 61-82 | 51-53 |

Experimental Protocols

Step 1: Synthesis of 2,2'-Bipyridyl-1-oxide

This procedure outlines the oxidation of 2,2'-bipyridine to its corresponding N-oxide.

Materials:

-

2,2'-Bipyridine

-

m-Chloroperbenzoic acid (m-CPBA) or 30% Hydrogen Peroxide (H₂O₂) and Trifluoroacetic acid (TFA)

-

Chloroform (CHCl₃)

-

5% Sodium Carbonate (Na₂CO₃) solution

-

Magnesium Sulfate (MgSO₄)

-

Silica (B1680970) gel for column chromatography

-

Methanol (B129727) (MeOH)

-

Ethyl acetate (B1210297) (EtOAc)

Procedure using m-CPBA:

-

Dissolve 2,2'-bipyridine (1.0 eq) in chloroform.

-

Add m-chloroperbenzoic acid (1.0 eq) to the solution.

-

Stir the mixture at 40°C for 24 hours.[1]

-

Wash the reaction mixture three times with a 5% aqueous solution of sodium carbonate.

-

Extract the aqueous phase three times with chloroform.

-

Combine the organic phases, dry over magnesium sulfate, and filter.

-

Evaporate the solvent under reduced pressure.

-

Purify the residue by silica gel column chromatography using a mixture of methanol and ethyl acetate (1:4 v/v) as the eluent to obtain pure 2,2'-Bipyridyl-1-oxide.[1]

Procedure using H₂O₂/TFA:

-

At 0°C, dissolve 2,2'-bipyridine in concentrated trifluoroacetic acid.[2]

-

Add a 30% hydrogen peroxide solution dropwise while maintaining the temperature at 0°C.[2]

Step 2: Synthesis of 4-Nitro-2,2'-bipyridine-N-oxide

This step involves the nitration of the N-oxide at the 4-position.

Materials:

-

2,2'-Bipyridyl-1-oxide

-

Fuming nitric acid

-

Concentrated sulfuric acid

Procedure:

-

Add 2,2'-bipyridyl-1-oxide to a mixture of fuming nitric acid and concentrated sulfuric acid.

-

Heat the reaction mixture, then allow it to cool.

-

Pour the mixture over ice and neutralize with a suitable base (e.g., sodium carbonate) to precipitate the product.

-

Filter the precipitate, wash with water, and dry to yield 4-Nitro-2,2'-bipyridine-N-oxide.[3]

Step 3 & 4: Synthesis of this compound (One-Pot Method)

This protocol combines the bromination and deoxygenation steps into a single, efficient procedure.[1]

Materials:

-

4-Nitro-2,2'-bipyridine-N-oxide

-

Glacial acetic acid

-

Acetyl bromide (AcBr)

-

Phosphorus tribromide (PBr₃)

-

Water

Procedure:

-

Dissolve 4-Nitro-2,2'-bipyridine-N-oxide in glacial acetic acid.[1]

-

While stirring, add acetyl bromide. A yellow precipitate should form.[1]

-

Add phosphorus tribromide to the suspension. The precipitate will dissolve upon heating to 40°C.[1]

-

Heat the solution under reflux for 1 hour, during which a new precipitate will form.[1]

-

Cool the reaction to room temperature and decant the solution.

-

Dissolve the remaining residue in water.

-

Neutralize the aqueous solution with a base (e.g., sodium carbonate) until a precipitate forms.

-

Filter the precipitate, wash with water, and dry.

-

Purify the crude product by sublimation to obtain colorless crystals of this compound.[1]

Visualized Workflow and Reaction Pathway

The following diagrams illustrate the experimental workflow and the chemical transformation pathway for the synthesis of this compound.

Caption: Experimental workflow for the synthesis of this compound.

Caption: Reaction pathway for this compound synthesis.

References

Application Notes and Protocols for Suzuki Cross-Coupling Reactions Using 4-Bromo-2,2'-bipyridine

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between aryl or vinyl halides and organoboron compounds. This reaction is widely employed in academic and industrial research, particularly in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. The 2,2'-bipyridine (B1663995) scaffold is a privileged structural motif in coordination chemistry and is a key building block for catalysts, ligands, and functional materials. The ability to functionalize the bipyridine core through C-C bond formation is therefore of significant interest.

These application notes provide a comprehensive guide to performing Suzuki cross-coupling reactions using 4-Bromo-2,2'-bipyridine as the starting material. We offer a summary of reaction conditions, a detailed experimental protocol, and visual guides to the experimental workflow and the underlying catalytic cycle.

Data Presentation: Reaction Conditions and Yields

The following table summarizes various reported and representative conditions for the Suzuki cross-coupling of this compound with a range of boronic acids. This data is intended to guide the selection of appropriate reaction parameters for specific substrates.

| Entry | Boronic Acid/Ester | Catalyst (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |

| 1 | [4-(2,2':6',2''-Terpyridin-4'-yl)phenyl]boronic acid | Pd(PPh₃)₄ (cat.) | Na₂CO₃ (2M aq.) | Toluene | 100 | 48 | 89[1] |

| 2 | Phenylboronic acid | Pd(dppf)Cl₂ (3) | K₂CO₃ | 1,4-Dioxane/H₂O (4:1) | 100 | 12 | ~90 (estimated) |

| 3 | 4-Methoxyphenylboronic acid | Pd(OAc)₂ (2) / SPhos (4) | K₃PO₄ | Toluene | 110 | 16 | >95 (representative) |

| 4 | 4-Trifluoromethylphenylboronic acid | PEPPSI-IPr (1) | Cs₂CO₃ | 1,4-Dioxane | 100 | 8 | ~85 (representative) |

| 5 | 2-Thiopheneboronic acid | Pd₂(dba)₃ (2) / XPhos (4) | K₃PO₄ | THF | 80 | 18 | ~75 (representative) |

| 6 | 2-Methylphenylboronic acid | Pd(OAc)₂ (2) / RuPhos (4) | K₃PO₄ | t-AmylOH | 100 | 24 | ~70 (representative) |

Note: Entries 2-6 are representative conditions adapted from protocols for structurally similar bromopyridines and are intended as a starting point for optimization.

Experimental Protocols

This section provides a detailed, step-by-step protocol for a typical Suzuki cross-coupling reaction of this compound with an arylboronic acid.

Materials:

-

This compound (1.0 equiv)

-

Arylboronic acid (1.2 equiv)

-

Palladium catalyst (e.g., Pd(dppf)Cl₂, 3 mol%)

-

Base (e.g., K₂CO₃, 2.0 equiv)

-

Anhydrous, degassed solvent (e.g., 1,4-Dioxane/Water, 4:1 v/v)

-

Inert gas (Argon or Nitrogen)

-

Standard, oven-dried glassware (e.g., Schlenk flask, condenser)

-

Magnetic stirrer and heating mantle/oil bath

-